N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Description
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidinone-based acetamide derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-methyl group and a methoxyphenylacetamide side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . Its structure features a conjugated enone system within the thiazolidinone ring, which may contribute to its biological activity through interactions with cellular targets.
Properties
IUPAC Name |
(2E)-N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-12(17)8-19-13(15)7-11(16)14-9-5-3-4-6-10(9)18-2/h3-7H,8H2,1-2H3,(H,14,16)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPHEBZETBRQDS-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a synthetic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS, with a molecular weight of 278.33 g/mol. Its structural features include a methoxy-substituted phenyl group, a thiazolidinone moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazolidinone structures have shown antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Table 1: Antimicrobial Activity Comparison
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004–0.03 | 0.008–0.06 |
| En. cloacae | 0.002–0.01 | 0.005–0.04 |
| M. flavus | 0.01–0.05 | 0.02–0.1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies using different cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia). The compound has shown promising results in inhibiting cell proliferation, with IC values indicating effective cytotoxicity.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(2-methoxyphenyl)-... | MCF7 | 15 |
| N-(2-methoxyphenyl)-... | HT29 | 12 |
| N-(2-methoxyphenyl)-... | Jurkat | 10 |
In comparative studies, several derivatives of thiazolidinones have been synthesized that exhibit increased potency compared to standard chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Variations : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects the compound's potency.
- Thiazolidinone Modifications : Alterations in the thiazolidinone core can enhance or reduce biological activity.
Table 3: SAR Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-... | Contains a 4-methoxy group | Similar antimicrobial |
| 5-(4-Methoxyphenyl)-thiazolidine | Lacks acetamide functionality | Moderate anticancer |
Case Studies and Research Findings
Recent research highlights the compound's potential as a therapeutic agent:
- Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of thiazolidinones exhibited increased cytotoxicity against multiple cancer cell lines compared to cisplatin .
- Antimicrobial Efficacy : Another investigation revealed that derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Activity: The quinazoline-sulfonyl group in compound 38 enhances anticancer activity against multiple cell lines (HCT-1, MCF-7) . The methoxyphenyl group in the target compound may influence solubility and target binding compared to chlorophenyl or methylphenyl analogs .
Synthetic Efficiency: Compounds with benzylidene or nitro-furyl substituents (e.g., 13, 25) show variable yields (53–89%), likely due to steric and electronic effects during cyclization .
Pharmacological Comparisons
- Anticancer Activity: Quinazoline-sulfonyl analogs (e.g., 38–40) exhibit IC₅₀ values in the nanomolar range against prostate (PC-3) and breast (MCF-7) cancer cells . The absence of a sulfonyl group in the target compound may limit similar potency.
- Anticonvulsant Activity : Ralitoline, a structural analog with a 2-chloro-6-methylphenyl group, demonstrated efficacy in preclinical models, suggesting that the target compound’s 2-methoxyphenyl substituent could modulate CNS activity .
- Antimicrobial Potential: Thiazolidinones with 2-thioxo and benzylidene groups (e.g., 11, 25) show activity against bacterial and fungal strains, though the target compound’s profile remains unexplored .
Spectroscopic and Crystallographic Data
- NMR and MS : Most analogs (e.g., 25 , 29 ) are characterized by ¹H/¹³C NMR peaks for methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–8.2 ppm), consistent with the target compound’s expected spectra .
- Crystal Packing: Related compounds exhibit hydrogen-bonding networks involving the thiazolidinone carbonyl and acetamide NH, which stabilize their solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
